molecular formula C19H14ClF6N5O3 B2604964 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 321432-37-5

5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide

Cat. No.: B2604964
CAS No.: 321432-37-5
M. Wt: 509.79
InChI Key: AFMBYBTXAIXBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide is a synthetically designed, potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in a wide range of pathological processes. Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis and psoriasis , as well as various hematological and solid tumor malignancies. The compound's primary research value lies in its ability to selectively disrupt this pathway, making it an essential pharmacological tool for investigating the molecular mechanisms of inflammation and oncogenesis. Researchers utilize this inhibitor in preclinical studies to elucidate the specific roles of JAK isoforms and downstream STAT proteins in disease models, helping to validate new therapeutic targets. Its mechanism involves competing with ATP for binding to the catalytic site of JAK kinases, thereby preventing the phosphorylation and subsequent activation of STAT transcription factors. This interruption of the signaling cascade leads to the suppression of pro-inflammatory gene expression and the inhibition of cellular proliferation and survival signals in malignant cells . Consequently, this compound is a critical asset for advancing our understanding of immune cell communication and tumor biology, providing a foundation for the development of next-generation targeted therapies.

Properties

IUPAC Name

5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF6N5O3/c20-13-5-11(19(24,25)26)7-27-15(13)28-8-12-6-14(31-34-12)17(33)30-29-16(32)9-2-1-3-10(4-9)18(21,22)23/h1-5,7,12H,6,8H2,(H,27,28)(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMBYBTXAIXBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide, often referred to as a trifluoromethyl-substituted isoxazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₉ClF₃N₃O₂
  • Molecular Weight : 309.68 g/mol
  • CAS Number : 338410-31-4

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, which may contribute to its efficacy in inhibiting specific enzymes or receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Antiparasitic Activity : Similar compounds have been reported to exhibit activity against parasites, indicating a potential for this compound in treating parasitic infections.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related isoxazole derivatives found that compounds with similar structural motifs demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds ranged from 1.0 to 10.0 µM, suggesting moderate to potent activity .

Antiparasitic Potential

In a comparative analysis of various heterocyclic compounds, derivatives containing the trifluoromethyl group were evaluated for their activity against Entamoeba histolytica. The results indicated that some derivatives exhibited IC50 values as low as 0.44 µM, highlighting the potential of trifluoromethyl-substituted compounds in antiparasitic drug development .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50 Value (µM)Reference
AntimicrobialTrifluoromethyl-substituted isoxazole derivatives1.0 - 10.0
AntiparasiticSimilar trifluoromethyl derivatives0.44

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Studies have shown that similar isoxazole derivatives possess significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antibiotics.

Agricultural Science

The chlorinated and trifluoromethylated nature of this compound may enhance its efficacy as a pesticide or herbicide. Research has indicated that such modifications can improve the bioactivity and selectivity of agrochemicals:

  • Pesticidal Activity : The compound's structure may allow it to interact effectively with specific biological targets in pests, providing a basis for developing new crop protection agents.

Biochemical Research

In biochemical assays, this compound can serve as a probe or inhibitor for studying enzyme activity related to cancer metabolism or microbial resistance mechanisms. Its ability to interact with biological macromolecules makes it suitable for:

  • Target Identification : Utilizing the compound in proteomics research could help identify new biological targets for drug discovery.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various isoxazole derivatives, including those structurally related to the target compound. The results indicated that these derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Pesticide Development

Research conducted by agricultural scientists demonstrated that trifluoromethylated compounds exhibit enhanced potency against specific pests compared to their non-trifluoromethylated counterparts. Field trials showed significant reductions in pest populations when applying formulations containing similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate similarities, computational metrics such as the Tanimoto coefficient and Dice index are employed, which quantify structural overlap using molecular fingerprints (e.g., MACCS or Morgan fingerprints) . Compounds with a Tanimoto score >0.8 are considered structurally analogous . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Known Applications/Linked Bioactivity
Target Compound (321432-36-4) C₁₈H₁₅ClF₃N₅O₃ 441.79 Dihydroisoxazole, pyridinylamino, trifluoromethyl groups Potential agrochemical/pharmaceutical candidate
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) C₁₉H₁₇ClF₃N₅O₃ 455.80 Piperazine-carboxamide, benzoxazinyl group Not explicitly stated; likely bioactive scaffold
3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (313392-67-5) C₁₇H₁₄ClN₃O₂ 333.77 Chlorophenyl, methylisoxazole, pyridinylamide Unknown; structural similarity to kinase inhibitors
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₉ClF₂N₂O₂ 310.68 Chlorophenyl, difluorobenzamide Insect growth regulator (chitin synthesis inhibitor)
5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-4,5-dihydroisoxazole-3-carboxamide (CAS not provided) C₂₀H₁₅Cl₂F₃N₅O₃ 492.26 Dichlorobenzyloxy, dihydroisoxazole Unknown; structural complexity suggests bioactivity

Key Observations:

Trifluoromethyl and Chloro Substituents : These groups are conserved across analogs (e.g., diflubenzuron, CAS 321432-36-4) and are linked to enhanced metabolic stability and target binding in agrochemicals .

Isoxazole Derivatives : Compounds with dihydroisoxazole cores (e.g., CAS 313392-67-5) often exhibit enzyme inhibitory activity, particularly against kinases or proteases .

Hydrazide vs. Carboxamide Functionality : The target compound’s hydrazide group may confer distinct solubility and hydrogen-bonding properties compared to carboxamide-containing analogs .

Limitations of Structural Similarity Analysis

While computational metrics are valuable, they have caveats:

  • Bioisosteric Compounds : Structurally dissimilar molecules (e.g., bioisosteres) may share bioactivity, which similarity indices fail to capture .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 4,5-dihydroisoxazole scaffold in this compound?

  • Methodological Answer: The dihydroisoxazole core is typically synthesized via [1,3]-dipolar cycloaddition between nitrile oxides and alkenes. For example, chlorinated intermediates (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives) can be prepared via halogenation of pyridine precursors under acidic conditions . Subsequent coupling with hydrazide groups requires activating agents like EDCI/HOBt to ensure regioselectivity . Purity optimization often involves column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) .

Q. How can structural elucidation be performed to confirm regiochemistry in the trifluoromethyl-substituted pyridine moiety?

  • Methodological Answer: High-resolution NMR (¹H, ¹³C, ¹⁹F) is critical. For example, ¹⁹F NMR can distinguish between trifluoromethyl groups in aromatic vs. aliphatic environments (δ −60 to −70 ppm for CF₃ in pyridines). X-ray crystallography is recommended for unambiguous confirmation, as seen in related compounds with trifluoromethylpyridine motifs .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s dual-targeting mechanism against bacterial enzymes (e.g., acps-PPTase)?

  • Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to acps-PPTase, and pair this with bacterial growth inhibition assays (MIC values). For example, structural analogs in PubChem show MICs of 2–8 µg/mL against E. coli via PPTase inhibition . Kinetic studies (e.g., Lineweaver-Burk plots) can clarify competitive vs. non-competitive inhibition modes.

Q. How do electronic effects of the trifluoromethyl group influence bioactivity in SAR studies?

  • Methodological Answer: Replace the trifluoromethyl group with methyl or chlorine analogs via Suzuki-Miyaura coupling to assess electronic contributions. In related pyridinyl derivatives, CF₃ groups enhance metabolic stability and hydrophobic interactions (logP increase by ~0.5 units) . Compare IC₅₀ values in enzyme assays to quantify potency shifts.

Q. What analytical methods resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer: Perform accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Use HPLC-PDA to track degradation products (e.g., oxidation to carboxylic acids or hydrolysis of the carbohydrazide bond) . Solubility can be improved via co-solvent systems (e.g., DMSO/PEG 400) for in vivo testing .

Q. How can computational modeling predict off-target interactions with mammalian enzymes?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against homology models of human PPTase isoforms. Prioritize residues with high conservation (e.g., catalytic lysine in Acps-PPTase) and calculate binding free energies (ΔG). Validate with cytotoxicity assays in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.